Physicochemical properties of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid
Physicochemical properties of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid
This guide details the physicochemical framework, synthesis, and application of Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid (also known as Fmoc-β-homo-4-pyridylalanine ). It is designed for researchers requiring high-fidelity data for peptidomimetic design and solid-phase peptide synthesis (SPPS).
Physicochemical Profile
This compound is a
Core Properties Table[1][2][3]
| Property | Value / Description |
| Chemical Name | Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid |
| Synonyms | Fmoc-β-homo-4-pyridylalanine; Fmoc-β-HoPhe(4-Py)-OH |
| CAS Number | 270065-69-5 |
| Molecular Formula | |
| Molecular Weight | 402.45 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 172–178 °C |
| Optical Rotation | |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM, MeOH |
| pKa (Pyridine) | ~5.2 (Protonated |
| pKa (Carboxyl) | ~4.5 (Typical for |
Structural Analysis & Lipophilicity
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Amphiphilic Nature: The Fmoc group provides significant lipophilicity (LogP contribution ~ +3.0), facilitating cell membrane interaction studies in peptides. However, the pyridine ring reduces overall hydrophobicity compared to the phenylalanine analog (Fmoc-β-HoPhe-OH), making it more water-soluble at acidic pH.
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Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the carbamate NH and carboxylic acid act as donors.
Synthesis & Manufacturing Protocols
The synthesis of
Workflow Diagram (Arndt-Eistert Homologation)
Caption: Step-wise homologation preserving the Fmoc group and stereochemical integrity.
Detailed Protocol
Step 1: Activation (Mixed Anhydride Formation)
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Dissolve Fmoc-(S)-4-pyridylalanine (1.0 eq) in anhydrous THF under nitrogen.
-
Cool to -15°C using an ice/salt bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq).
-
Stir for 15-20 minutes. Critical: Do not over-stir, as urethane byproducts may form.
Step 2: Diazoketone Formation
-
Filter the precipitated NMM·HCl salts rapidly under cold conditions.
-
Add the filtrate to a solution of diazomethane (approx. 2.5 eq) in diethyl ether at 0°C. (Note: TMS-diazomethane is a safer alternative but may require optimization).
-
Stir for 1 hour at 0°C, then allow to warm to room temperature overnight.
-
Evaporate solvent to yield the yellow crystalline diazoketone .
Step 3: Wolff Rearrangement
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Dissolve the diazoketone in a mixture of 1,4-dioxane/water (9:1) .
-
Add Silver Benzoate (10 mol%) catalyst.
-
Heat to 70°C or sonicate until nitrogen evolution ceases.
-
Acidify carefully with 1M HCl to pH 3 and extract with ethyl acetate.
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Purify via column chromatography (DCM/MeOH gradient).
Characterization & Self-Validation
To validate the identity of the synthesized or purchased compound, look for these specific diagnostic signals.
NMR Spectroscopy ( -NMR, 400 MHz, DMSO- )
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8.45 ppm (d, 2H): Pyridine ring protons (
to nitrogen). Distinctive downfield shift. - 7.89, 7.65, 7.41, 7.30 ppm: Fmoc aromatic protons (8H total).
-
7.25 ppm (d, 2H): Pyridine ring protons (
to nitrogen). -
4.20-4.30 ppm (m, 3H): Fmoc
and CH. -
3.95 ppm (m, 1H):
-CH (chiral center). -
2.80-2.95 ppm (m, 2H):
adjacent to pyridine. -
2.30-2.45 ppm (d/m, 2H):
- (adjacent to carboxyl). Key indicator of -amino acid structure.
Mass Spectrometry (ESI-MS)
-
Expected Mass:
-
Fragment:
(Free amino acid core).
Applications in Drug Discovery
A. Peptidomimetics & Protease Stability
Incorporating
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Mechanism: The 4-pyridyl side chain mimics Phenylalanine/Tyrosine but adds a basic site, often used to target S1 pockets of serine proteases (e.g., Thrombin, Trypsin) where an acidic residue (Asp/Glu) resides in the enzyme.
B. Solid-Phase Peptide Synthesis (SPPS)
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Coupling Reagents: Use DIC/Oxyma or HATU/DIEA .
-
Note: The pyridine nitrogen is weakly basic but can occasionally interfere with activation. Using slightly less base (DIEA) than standard protocols prevents pyridine-mediated side reactions.
-
-
Deprotection: Standard 20% Piperidine in DMF .
-
Monitoring: The pyridine ring does not interfere with UV monitoring at 301 nm (Fmoc removal).
-
C. pH-Switchable Probes
Peptides containing this residue can undergo conformational changes upon acidification. At pH < 5.0, the pyridine protonates (
Handling & Storage
| Parameter | Recommendation |
| Storage Temp | +2°C to +8°C (Desiccated) |
| Moisture | Hygroscopic; store under inert gas (Argon/Nitrogen) if possible. |
| Stability | Stable for >2 years if kept dry. Avoid prolonged exposure to strong acids which may protonate the pyridine and complicate solubility. |
| Safety | Irritant.[1] The pyridine moiety can be toxic if inhaled. Use standard PPE. |
References
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Arndt-Eistert Homologation Protocol : Podlech, J., & Seebach, D. (1995). "On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen. Link
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Fmoc-β-Amino Acid Properties : Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
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4-Pyridylalanine pKa Data : IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. Link
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SPPS of Basic Residues : Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews. Link
